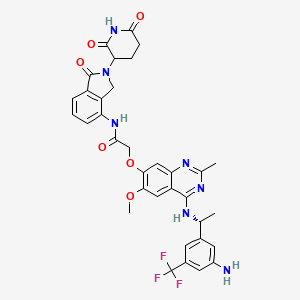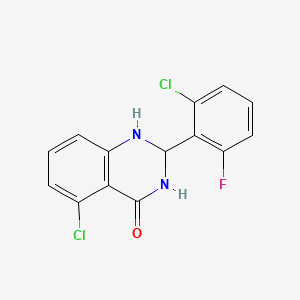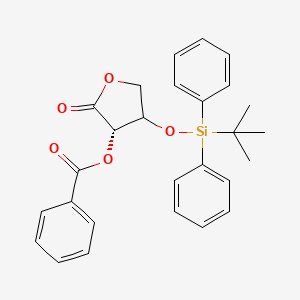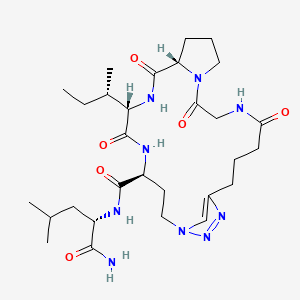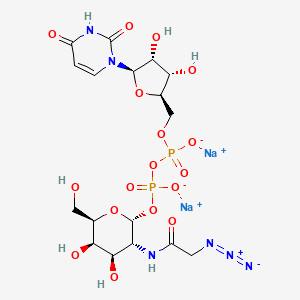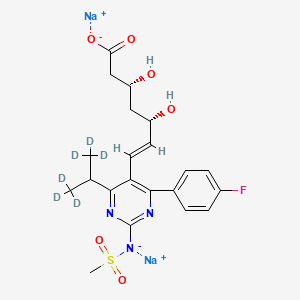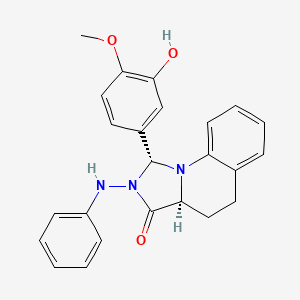
Dulcite-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dulcite-13C-1: Dulcitol-13C-1 , is a stable isotope-labeled compound. It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dulcite-13C-1 is synthesized by incorporating the carbon-13 isotope into the dulcite molecule. The specific synthetic routes and reaction conditions for this process are proprietary and not widely published. the general approach involves the use of carbon-13 labeled precursors in the synthesis of dulcite .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The process is carried out under controlled conditions to ensure the purity and stability of the final product. The compound is then purified and packaged for use in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions: Dulcite-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of this compound.
Substitution: Substitution reactions can be carried out using halogenating agents or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Dulcite-13C-1 has a wide range of applications in scientific research, including but not limited to:
Wirkmechanismus
The mechanism of action of Dulcite-13C-1 involves its incorporation into metabolic pathways where it serves as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the role of sugar alcohols in various pathways .
Vergleich Mit ähnlichen Verbindungen
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used in medical and industrial applications, similar to dulcite but with different chemical properties.
Uniqueness: Dulcite-13C-1 is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require stable isotope tracers. This labeling allows for precise tracking and analysis of metabolic processes, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3+1/m0/s1 |
InChI-Schlüssel |
FBPFZTCFMRRESA-OFOQBJGLSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([13C@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


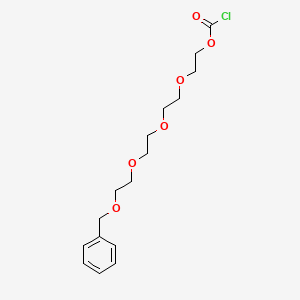
![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)
